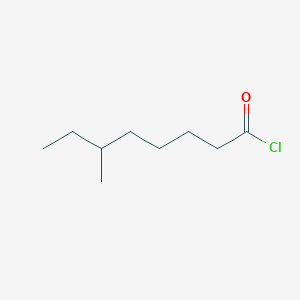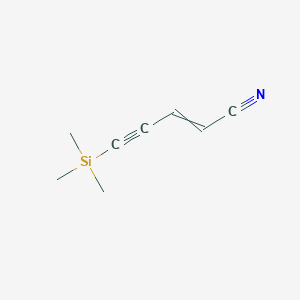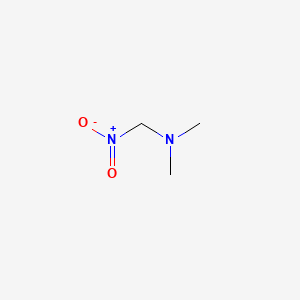
6-Methyloctanoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methyloctanoyl chloride is an organic compound with the molecular formula C9H17ClO. It is a derivative of octanoyl chloride, where a methyl group is attached to the sixth carbon of the octanoyl chain. This compound is used in various chemical reactions and has applications in different fields such as organic synthesis, pharmaceuticals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
6-Methyloctanoyl chloride can be synthesized through the reaction of 6-methyloctanoic acid with thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2). The reaction typically involves refluxing the acid with the chlorinating agent in an inert solvent such as dichloromethane or chloroform. The reaction conditions are usually mild, and the product is obtained in high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where 6-methyloctanoic acid is reacted with a chlorinating agent in a controlled environment. The use of automated systems ensures consistent quality and high efficiency in the production process.
Analyse Des Réactions Chimiques
Types of Reactions
6-Methyloctanoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 6-methyloctanoic acid and hydrochloric acid.
Reduction: It can be reduced to 6-methyloctanol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Amines: Reacts with primary or secondary amines to form amides under mild conditions.
Alcohols: Forms esters when reacted with alcohols in the presence of a base such as pyridine.
Thiols: Reacts with thiols to form thioesters, often using a base to neutralize the hydrochloric acid formed.
Major Products Formed
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Thioesters: Formed from the reaction with thiols.
6-Methyloctanoic Acid: Formed from hydrolysis.
Applications De Recherche Scientifique
6-Methyloctanoyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Pharmaceuticals: Utilized in the preparation of drug molecules, particularly those requiring specific acylation reactions.
Materials Science: Employed in the modification of polymers and other materials to introduce specific functional groups.
Biological Studies: Used in the synthesis of biologically active molecules for research in biochemistry and molecular biology.
Mécanisme D'action
The mechanism of action of 6-methyloctanoyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, introducing the 6-methyloctanoyl group into the target molecule. This reactivity is primarily due to the electrophilic nature of the carbonyl carbon, which is susceptible to nucleophilic attack.
Comparaison Avec Des Composés Similaires
Similar Compounds
Octanoyl Chloride: Similar structure but lacks the methyl group at the sixth carbon.
Hexanoyl Chloride: Shorter chain length and different reactivity profile.
Decanoyl Chloride: Longer chain length with different physical properties.
Uniqueness
6-Methyloctanoyl chloride is unique due to the presence of the methyl group, which can influence its reactivity and the properties of the resulting products. This structural difference can lead to variations in the physical and chemical properties compared to other acyl chlorides, making it suitable for specific applications where these unique properties are desired.
Propriétés
IUPAC Name |
6-methyloctanoyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17ClO/c1-3-8(2)6-4-5-7-9(10)11/h8H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQGKSVAVFKFRTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CCCCC(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50546680 |
Source


|
| Record name | 6-Methyloctanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50546680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53838-47-4 |
Source


|
| Record name | 6-Methyloctanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50546680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![{(E)-[(4-Fluorophenyl)imino][(triphenylstannyl)oxy]methyl}cyanamide](/img/structure/B14641735.png)


![Ethyl 4-ethyl-5-methyl-2-[(4-methylbenzene-1-sulfonyl)amino]thiophene-3-carboxylate](/img/structure/B14641760.png)
![7-(3-Oxo-6-oxabicyclo[3.1.0]hexan-2-yl)hept-5-enoic acid](/img/structure/B14641766.png)






![1-[(4-Ethenylphenyl)methyl]-1,4-dihydropyridine-3-carboxamide](/img/structure/B14641801.png)
![1-[2-(2H-1,3-Benzodioxol-5-yl)ethyl]piperidine](/img/structure/B14641809.png)

